

Spectroscopic data (NMR, mass spectrometry) of Ingenol-5,20-acetonide-3-O-angelate

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Compound of Interest

Compound Name: *Ingenol-5,20-acetonide-3-O-angelate*

Cat. No.: *B2476454*

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An In-depth Technical Guide to Ingenol-5,20-acetonide-3-O-angelate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ingenol-5,20-acetonide-3-O-angelate**, a pivotal intermediate in the semi-synthesis of the potent Protein Kinase C (PKC) activator, Ingenol-3-angelate (ingenol mebutate). This document details its chemical properties, synthesis protocols, and its role in the production of a clinically significant compound for the treatment of actinic keratosis.

Chemical Identity and Properties

Ingenol-5,20-acetonide-3-O-angelate is a complex diterpenoid ester. Its core structure is the ingenol backbone, characterized by a unique and highly strained tetracyclic ring system. In this synthetic intermediate, the hydroxyl groups at the C-5 and C-20 positions of the ingenol core are protected by an acetonide group, while the C-3 hydroxyl group is esterified with angelic acid.

Property	Value
Molecular Formula	C ₂₈ H ₃₈ O ₆
CAS Number	87980-68-5[1]

Spectroscopic Data

Precise, experimentally-derived spectroscopic data for **Ingenol-5,20-acetonide-3-O-angelate** is not widely available in the public domain. The following tables are provided as a template for the presentation of such data upon experimental determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **Ingenol-5,20-acetonide-3-O-angelate** (Note: Specific experimental data is not available in the consulted literature.)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available			

Table 2: ¹³C NMR Spectroscopic Data for **Ingenol-5,20-acetonide-3-O-angelate** (Note: Specific experimental data is not available in the consulted literature.)

Chemical Shift (δ) ppm	Assignment
Data not available	

Mass Spectrometry

Table 3: Mass Spectrometry Data for **Ingenol-5,20-acetonide-3-O-angelate** (Note: Specific experimental data is not available in the consulted literature.)

m/z	Fragmentation Pattern
Data not available	

Experimental Protocols

The semi-synthesis of **Ingenol-5,20-acetonide-3-O-angelate** from ingenol is a two-step process involving protection of the diol followed by esterification.

Synthesis of Ingenol-5,20-acetonide

This initial step aims to selectively protect the C-5 and C-20 hydroxyl groups of ingenol.

- Materials:
 - Ingenol
 - 2,2-Dimethoxypropane
 - Anhydrous acetone or dichloromethane (DCM)
 - p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
 - Saturated sodium bicarbonate solution
 - Brine
 - Anhydrous sodium sulfate
- Procedure:
 - Dissolve ingenol in anhydrous acetone or DCM.
 - Add an excess of 2,2-dimethoxypropane to the solution.
 - Add a catalytic amount of p-TsOH.
 - Stir the reaction mixture at room temperature, monitoring the progress by thin-layer chromatography (TLC).
 - Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

- Extract the product with an organic solvent such as ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield Ingenol-5,20-acetonide.

Angeloylation of Ingenol-5,20-acetonide

This step introduces the angelate group at the C-3 position.

- Materials:

- Ingenol-5,20-acetonide
- Angelic acid
- Coupling reagents (e.g., N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP))
- Anhydrous dichloromethane (DCM)

- Procedure:

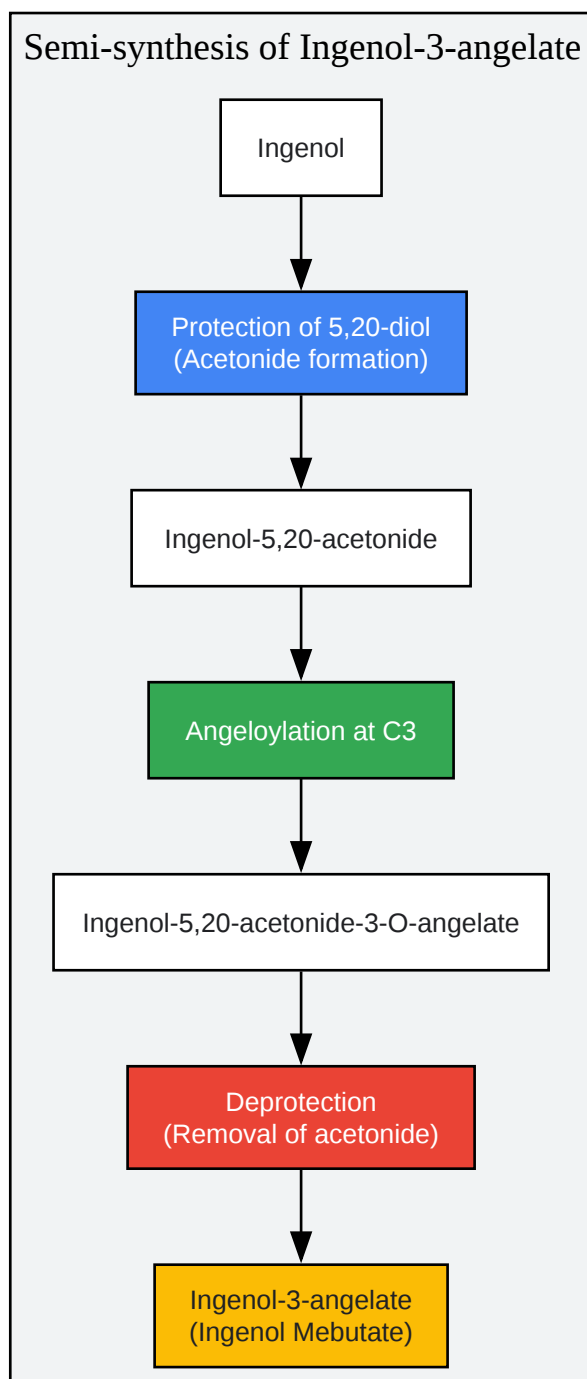
- Under an inert atmosphere (e.g., argon or nitrogen), dissolve Ingenol-5,20-acetonide, angelic acid, and a catalytic amount of DMAP in anhydrous DCM.
- Cool the mixture to 0°C in an ice bath.
- Add DCC to the cooled solution.
- Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
- Filter the reaction mixture to remove the precipitated dicyclohexylurea byproduct.
- Wash the filtrate sequentially with dilute aqueous acid (e.g., 1M HCl) and brine.

- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the resulting residue by column chromatography to obtain **Ingenol-5,20-acetonide-3-O-angelate**.

Visualized Workflows and Signaling Pathways

Semi-synthesis of Ingenol-3-angelate

The following diagram illustrates the key stages in the semi-synthesis of Ingenol-3-angelate, highlighting the role of **Ingenol-5,20-acetonide-3-O-angelate** as a crucial intermediate.

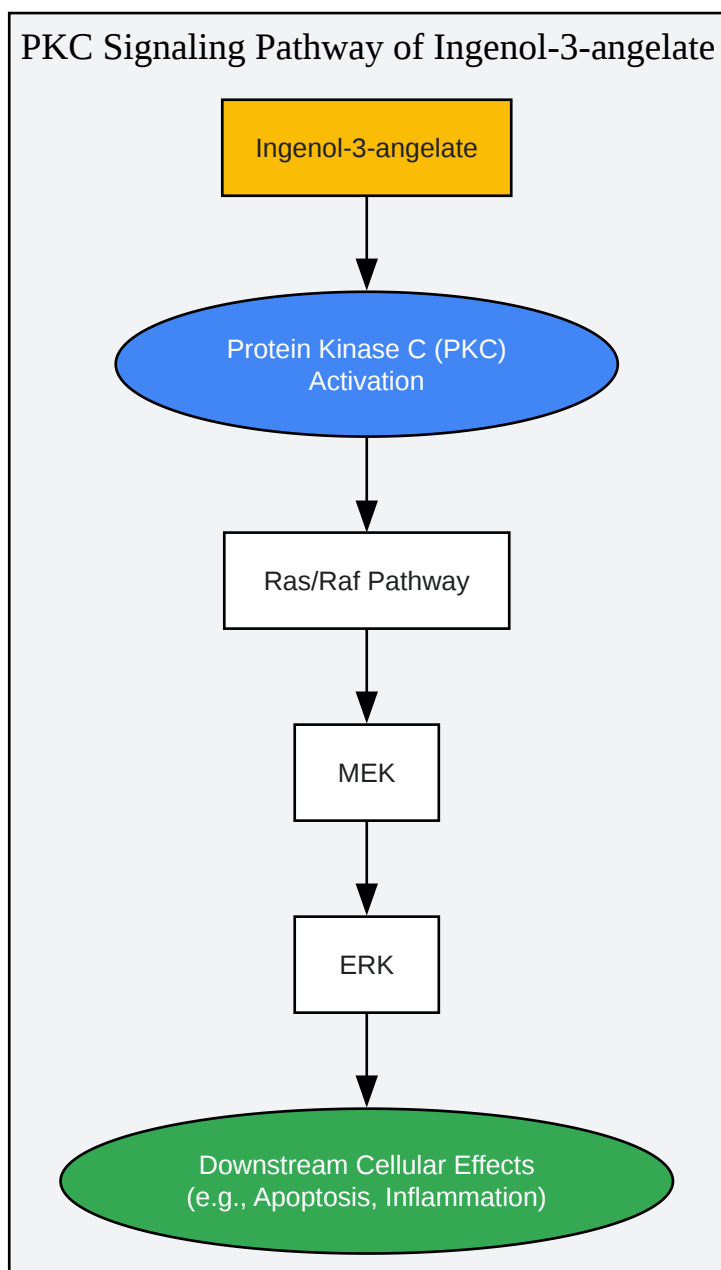


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Caption: Key stages in the semi-synthesis of Ingenol-3-angelate.

Signaling Pathway of Ingenol-3-angelate

Ingenol-5,20-acetonide-3-O-angelate is the immediate precursor to Ingenol-3-angelate, a potent activator of Protein Kinase C (PKC). The activation of PKC initiates a downstream signaling cascade.



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Caption: Signaling cascade activated by Ingenol-3-angelate.

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References

- 1. researchgate.net [researchgate.net]
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